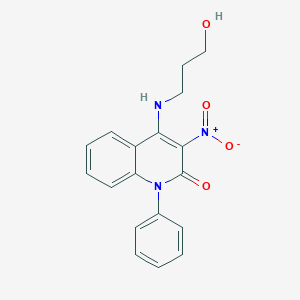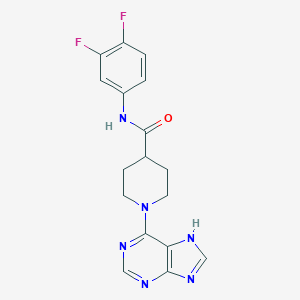![molecular formula C24H21N5OS B357508 4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol CAS No. 903207-04-5](/img/structure/B357508.png)
4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Métodos De Preparación
The synthesis of 4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
4-(9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can be compared with other similar compounds, such as:
- 6-(4-Methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one .
- 9-Benzyl-5-methyl-8,9,10,11-tetrahydropyrido[4’,3’:4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ium .
These compounds share structural similarities but differ in their substituents and specific functional groups, which can lead to variations in their chemical properties and biological activities.
Propiedades
Número CAS |
903207-04-5 |
|---|---|
Fórmula molecular |
C24H21N5OS |
Peso molecular |
427.5g/mol |
Nombre IUPAC |
4-(13-benzyl-7-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol |
InChI |
InChI=1S/C24H21N5OS/c1-15-25-24-21(23-26-22(27-29(15)23)17-7-9-18(30)10-8-17)19-11-12-28(14-20(19)31-24)13-16-5-3-2-4-6-16/h2-10,30H,11-14H2,1H3 |
Clave InChI |
YADGKDVXELBAQK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC(=NN15)C6=CC=C(C=C6)O |
SMILES canónico |
CC1=NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC(=NN15)C6=CC=C(C=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dimethoxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B357425.png)
![2-(2-methoxyanilino)-8-methyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B357426.png)
![N-(2,5-dichlorophenyl)-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B357428.png)

![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B357431.png)
![2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B357433.png)
![3-(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethyl)-4,7-dimethyl-2-oxo-2H-chromen-5-yl acetate](/img/structure/B357434.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-isopentyl-3-piperidinecarboxamide](/img/structure/B357438.png)
![2'-Amino-5-fluoro-1-(2-morpholin-4-ylethyl)-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B357439.png)
![N-[3-[(2-chloropyridine-3-carbonyl)amino]propyl]pyrazine-2-carboxamide](/img/structure/B357440.png)
![2-methyl-N-phenyl-4-(2-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B357441.png)

![1-[(4-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-2-pyrrolidinecarboxamide](/img/structure/B357446.png)
![1-(2-{[4-(cyclohexylcarbonyl)piperazin-1-yl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylurea](/img/structure/B357447.png)
